(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid is a complex organic compound with a specific stereochemistry. This compound is characterized by multiple chiral centers, making it an interesting subject for stereochemical studies. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically involves the use of protected amino acids, which are sequentially coupled using peptide coupling reagents. The protecting groups are then removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The use of high-performance liquid chromatography (HPLC) is common to purify the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemistry and peptide synthesis.
Biology: Investigated for its potential role in biological processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptides with comparable structures and stereochemistry, such as:
- (2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid analogs.
- Other amino acid derivatives with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H47N5O7 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H47N5O7/c1-10-16(28-24(35)19(14(6)7)30-23(34)18(27)13(4)5)21(32)25(36)29-17(11-12(2)3)22(33)31-20(15(8)9)26(37)38/h12-20H,10-11,27H2,1-9H3,(H,28,35)(H,29,36)(H,30,34)(H,31,33)(H,37,38)/t16-,17+,18-,19-,20-/m0/s1 |
InChI Key |
LRXVQHCIMZSTJH-WPVAHCMFSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C(=O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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